molecular formula C14H17Cl2NO2 B2879468 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide CAS No. 2411274-76-3

2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide

Cat. No.: B2879468
CAS No.: 2411274-76-3
M. Wt: 302.2
InChI Key: WUGYVTWNAMTQBT-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide is a synthetic organic compound characterized by the presence of a chloro-substituted amide group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide typically involves the reaction of 3-chlorobenzyl chloride with oxirane to form the oxolane ring, followed by the introduction of the chloro-substituted amide group through a reaction with 2-chloropropanoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro groups or to convert the amide group to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted amide group can form hydrogen bonds and other interactions with active sites, while the oxolane ring provides structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide
  • 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]butanamide

Uniqueness

Compared to similar compounds, 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide is unique due to its specific combination of functional groups and structural features. The presence of both the chloro-substituted amide group and the oxolane ring provides a distinct set of chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c1-10(15)13(18)17-14(5-6-19-9-14)8-11-3-2-4-12(16)7-11/h2-4,7,10H,5-6,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGYVTWNAMTQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCOC1)CC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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